molecular formula C20H30N2O4S2 B2436338 (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1421522-94-2

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2436338
CAS No.: 1421522-94-2
M. Wt: 426.59
InChI Key: HCJMVALYKHCLRN-UHFFFAOYSA-N
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Description

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C20H30N2O4S2 and its molecular weight is 426.59. The purity is usually 95%.
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Biological Activity

The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule with potential biological applications, particularly in pharmacology. Its structure features a piperidine ring, thioether linkage, and various functional groups that may influence its biological activity. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H31N2O3SC_{25}H_{31}N_{2}O_{3}S with a molecular weight of approximately 425.6 g/mol. The compound's structure includes:

  • A piperidine ring which is known for its role in various biological activities.
  • A thioether linkage that may enhance lipophilicity and bioavailability.
  • A methoxyphenyl group , which can influence receptor interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:

  • Antitumor Activity
    • Research has shown that compounds with similar structural motifs can inhibit tumor cell proliferation and induce apoptosis. For example, related piperidine derivatives have demonstrated efficacy against various cancer cell lines through mechanisms involving oxidative stress and apoptosis pathways .
    • The compound's ability to interact with specific cellular targets suggests it may modulate pathways involved in tumor growth and survival.
  • Neuropharmacological Effects
    • The presence of piperidine rings in similar compounds has been linked to neuroactive properties, including analgesic and anxiolytic effects. Further studies are needed to elucidate whether this compound can influence neurotransmitter systems or exhibit neuroprotective properties.
  • Antimicrobial Properties
    • Certain derivatives of piperidine have shown promise as antimicrobial agents. The thioether group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased antibacterial activity.

Understanding the mechanisms through which this compound exerts its effects is critical for developing it as a therapeutic agent:

  • Receptor Interactions : The structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to ferroptosis, a form of regulated cell death .

Case Study 1: Antitumor Activity

A study investigating related piperidine derivatives reported that these compounds inhibited tumor cell proliferation by inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins. The research highlighted the importance of the methoxy group in enhancing cytotoxicity against cancer cells .

Case Study 2: Neuropharmacological Effects

In another study, piperidine-based compounds were tested for their effects on anxiety-like behaviors in rodent models. Results indicated that these compounds reduced anxiety levels significantly compared to controls, suggesting potential therapeutic applications in treating anxiety disorders .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
(4-Methoxyphenyl)thio-piperidineContains thioether and piperidineAntitumor, Neuroactive
4-Methyl-N-(Piperidin-1-Ylmethylene) BenzenesulfonamideSulfonamide derivativeAntitumor
Thioether derivativesGeneral class with sulfur linkagesVaries widely; often antimicrobial

Properties

IUPAC Name

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4S2/c1-26-18-3-5-19(6-4-18)27-15-16-7-11-21(12-8-16)20(23)17-9-13-22(14-10-17)28(2,24)25/h3-6,16-17H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJMVALYKHCLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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